Cas no 825-41-2 (3-Chloro-4-nitroaniline)

3-Chloro-4-nitroaniline is a halogenated nitroaniline compound with the molecular formula C₆H₅ClN₂O₂. It is a yellow to orange crystalline solid, primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The presence of both chloro and nitro substituents on the aromatic ring enhances its reactivity, making it valuable for electrophilic substitution and coupling reactions. Its high purity and stability under controlled conditions ensure consistent performance in industrial applications. The compound is also employed in agrochemical research due to its functional groups, which contribute to the development of active ingredients. Proper handling is essential due to its potential toxicity and irritant properties.
3-Chloro-4-nitroaniline structure
3-Chloro-4-nitroaniline structure
Product name:3-Chloro-4-nitroaniline
CAS No:825-41-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD00085922
CID:727278
PubChem ID:354334670

3-Chloro-4-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-4-NITROANILINE
    • Benzenamine,3-chloro-4-nitro-
    • 2-Chloro-4-aminonitrobenzene
    • Benzenamine, 3-chloro-4-nitro-
    • Aniline, 3-chloro-4-nitro-
    • LDSIOPGMLLPSSR-UHFFFAOYSA-N
    • 3-Chloro-4-nitrobenzenamine
    • NSC39966
    • zlchem 908
    • PubChem9594
    • KSC912G7D
    • 3-chloro-4-nitro-phenylamine
    • ZLD0370
    • WT162
    • EBD16513
    • VZ26654
    • SC-
    • 3-Chloro-4-nitrobenzenamine (ACI)
    • Aniline, 3-chloro-4-nitro- (7CI, 8CI)
    • NSC 39966
    • NSC-39966
    • DTXSID40231795
    • CS-0094684
    • DTXCID70154286
    • 825-41-2
    • GS-3810
    • MFCD00085922
    • C3373
    • Q15632824
    • 4-Nitro-3-chloranilin
    • I10236
    • AKOS005257732
    • EN300-67093
    • Z1065885444
    • SCHEMBL358948
    • AE-562/43459376
    • 3-CHLORO-4-NITROANILINE;Benzenamine,3-chloro-4-nitro-
    • SY009236
    • 3-Chloro-4-nitroaniline
    • MDL: MFCD00085922
    • Inchi: 1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
    • InChI Key: LDSIOPGMLLPSSR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC(N)=CC=1)=O

Computed Properties

  • Exact Mass: 172.00400
  • Monoisotopic Mass: 172.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: 1.8
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.494
  • Melting Point: 158.0 to 162.0 deg-C
  • Boiling Point: 366.8°C at 760 mmHg
  • Flash Point: 175.7°C
  • Refractive Index: 1.646
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 71.84000
  • LogP: 2.93480
  • λmax: 350(Dioxane)(lit.)

3-Chloro-4-nitroaniline Security Information

3-Chloro-4-nitroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Chloro-4-nitroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-67093-2.5g
3-chloro-4-nitroaniline
825-41-2 95%
2.5g
$25.0 2023-05-03
Enamine
EN300-67093-5.0g
3-chloro-4-nitroaniline
825-41-2 95%
5g
$26.0 2023-05-03
Fluorochem
032519-25g
3-Chloro-4-nitroaniline
825-41-2 97%
25g
£56.00 2022-03-01
abcr
AB352343-1g
3-Chloro-4-nitroaniline, 95%; .
825-41-2 95%
1g
€80.10 2023-09-06
abcr
AB352343-250g
3-Chloro-4-nitroaniline, 95%; .
825-41-2 95%
250g
€1205.60 2025-02-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C842423-250mg
3-Chloro-4-nitroaniline
825-41-2 95%
250mg
¥102.00 2022-09-02
TRC
C350210-250mg
3-Chloro-4-nitroaniline
825-41-2
250mg
$ 75.00 2023-04-18
TRC
C350210-500mg
3-Chloro-4-nitroaniline
825-41-2
500mg
$ 87.00 2023-04-18
TRC
C350210-1g
3-Chloro-4-nitroaniline
825-41-2
1g
$ 98.00 2023-04-18
Enamine
EN300-67093-10.0g
3-chloro-4-nitroaniline
825-41-2 95%
10g
$40.0 2023-05-03

3-Chloro-4-nitroaniline Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: tert-Butanol Solvents: Dimethylformamide
1.2 Solvents: Water
Reference
Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides
Makosza, Mieczyslaw; et al, Journal of Organic Chemistry, 1998, 63(15), 4878-4888

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Guanidine nitrate (nitric acid) ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 1 h, 0 - 5 °C
Reference
Guanidinium nitrate. A novel reagent for aryl nitrations
Ramana, M. M. V.; et al, Tetrahedron Letters, 2004, 45(47), 8681-8683

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Studies on nitrene insertion reactions of 3(H)- and 3-methyl-6-nitro-7-substituted-aminoquinazolin-4-ones
Roy, Jalpana; et al, Indian Journal of Chemistry, 1978, (1), 41-4

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: tert-Butanol Solvents: Dimethylformamide
1.2 Solvents: Water
Reference
Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides
Makosza, Mieczyslaw; et al, Journal of Organic Chemistry, 1998, 63(15), 4878-4888

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Ruthenium ,  Silica Solvents: Ethanol ;  30 min, 2 bar, rt
Reference
Fabrication of magnetically separable ruthenium nanoparticles decorated on channelled silica microspheres: Efficient catalysts for chemoselective hydrogenation of nitroarenes
Kalita, Gauravjyoti D.; et al, Dalton Transactions, 2021, 50(38), 13483-13496

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  S-Azanyl 1-pyrrolidinecarbothioate Solvents: Dimethylformamide
Reference
Process for the preparation of aromatic amines
, European Patent Organization, , ,

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  1 h, 80 °C
Reference
Bimetallic Au-Pd nanoparticles supported on silica with a tunable core@shell structure: enhanced catalytic activity of Pd(core)-Au(shell) over Au(core)-Pd(shell)
Kalita, Gauravjyoti D.; et al, Nanoscale Advances, 2021, 3(18), 5399-5416

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Isopropanol
1.2 Reagents: Water
Reference
Practical and efficient chlorination of deactivated anilines and anilides with NCS in 2-propanol
Zanka, Atsuhiko; et al, Synlett, 1999, (12), 1984-1986

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Urea nitrate ,  Sulfuric acid
Reference
Urea nitrate: a reagent for regioselective nitration of aromatic amines
Sura, T. P.; et al, Synthetic Communications, 1988, 18(16-17), 2161-5

3-Chloro-4-nitroaniline Raw materials

3-Chloro-4-nitroaniline Preparation Products

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